REACTION_CXSMILES
|
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].C(=O)([O-])[O-].[K+].[K+].Cl[CH:20]([CH3:23])[CH:21]=[CH2:22]>CN(C=O)C>[CH3:22][CH:21]([N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6])[CH:20]=[CH2:23] |f:0.1,2.3.4,^1:11|
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Name
|
|
Quantity
|
7.08 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClC(C=C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
135 °C
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Type
|
CUSTOM
|
Details
|
with rapid stirring at 40° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo and water (65 mL)
|
Type
|
ADDITION
|
Details
|
was added over 5 minutes
|
Duration
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5 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×7 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
ethanol/water (45:55, 14 mL) and dried in vacuo at 50° C. for 16 h
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |